molecular formula C15H16ClN3O3S B2699802 2-{[1-(Benzenesulfonyl)piperidin-4-yl]oxy}-5-chloropyrimidine CAS No. 2415623-13-9

2-{[1-(Benzenesulfonyl)piperidin-4-yl]oxy}-5-chloropyrimidine

Cat. No.: B2699802
CAS No.: 2415623-13-9
M. Wt: 353.82
InChI Key: JWOIXUQFWQIKJL-UHFFFAOYSA-N
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Description

2-{[1-(Benzenesulfonyl)piperidin-4-yl]oxy}-5-chloropyrimidine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a benzenesulfonyl group and a chloropyrimidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 2-{[1-(Benzenesulfonyl)piperidin-4-yl]oxy}-5-chloropyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions using reagents such as benzenesulfonyl chloride.

    Attachment of the Chloropyrimidine Moiety: The final step involves the coupling of the chloropyrimidine moiety to the piperidine ring through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

2-{[1-(Benzenesulfonyl)piperidin-4-yl]oxy}-5-chloropyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyrimidine ring can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-{[1-(Benzenesulfonyl)piperidin-4-yl]oxy}-5-chloropyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 2-{[1-(Benzenesulfonyl)piperidin-4-yl]oxy}-5-chloropyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-{[1-(Benzenesulfonyl)piperidin-4-yl]oxy}-5-chloropyrimidine can be compared with other similar compounds, such as:

    2-[1-(Benzenesulfonyl)piperidin-4-yl]-1,3-benzothiazole: This compound shares the benzenesulfonyl-piperidine structure but differs in the heterocyclic moiety.

    2-[1-(Benzenesulfonyl)piperidin-4-yl]oxy-5-bromopyrimidine: Similar structure with a bromine atom instead of chlorine, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-4-yl]oxy-5-chloropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S/c16-12-10-17-15(18-11-12)22-13-6-8-19(9-7-13)23(20,21)14-4-2-1-3-5-14/h1-5,10-11,13H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOIXUQFWQIKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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